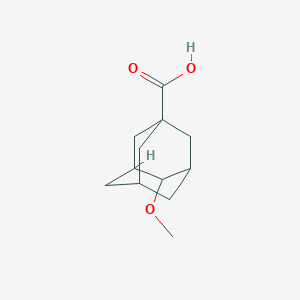![molecular formula C14H24ClN3O2 B3380685 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride CAS No. 2031268-84-3](/img/structure/B3380685.png)
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Overview
Description
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a complex organic compound, characterized by its unique molecular structure that combines a methoxycyclopentyl group with an oxadiazolyl moiety, linked to a piperidine backbone and hydrochloride salt. This structure imparts a range of chemical and biological properties that make it significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multi-step organic synthesis:
Formation of 1-Methoxycyclopentane: This step often involves the methoxylation of cyclopentane using methylation agents under controlled conditions.
Synthesis of 1,2,4-Oxadiazole: The oxadiazole ring is constructed via cyclization reactions involving nitriles and hydrazides in the presence of catalysts.
Merging the Two Structures: These two moieties are linked via a chloromethylation reaction, forming the intermediate.
Piperidine Attachment: The intermediate is reacted with piperidine to form the final product.
Hydrochloride Formation: The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, these reactions are optimized for scale, ensuring maximum yield and purity. Continuous flow reactors and advanced catalysis techniques are often employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group and piperidine ring can undergo oxidation reactions under strong oxidative conditions.
Reduction: The oxadiazole and piperidine moieties can be reduced to respective amines and alcohols.
Substitution: Various substitutions on the cyclopentyl ring or oxadiazole moiety can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, nitro groups, or alkyl groups under appropriate catalytic conditions.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Varied substituted cyclopentyl or oxadiazole derivatives.
Scientific Research Applications
Chemistry
Chemical Synthesis: Used as an intermediate for synthesizing more complex organic molecules.
Catalysis: Plays a role in catalytic processes due to its stable yet reactive nature.
Biology
Drug Development: Explored for potential pharmaceutical applications due to its bioactive moieties.
Biochemical Studies: Used in studying enzyme reactions and biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Diagnostic Tools: Employed in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Used in the synthesis of advanced materials with specific chemical properties.
Agriculture: Explored as a potential agrochemical for pest control and plant growth regulation.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. The methoxycyclopentyl group enhances membrane permeability, while the oxadiazole ring provides binding specificity. These interactions can modulate biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can be compared to other oxadiazole derivatives and piperidine-based compounds. Its unique combination of a methoxy group with an oxadiazole ring and piperidine backbone provides distinctive properties:
Oxadiazole Derivatives: Often used for their nitrogen-rich heterocyclic structure, providing stability and reactivity.
Piperidine Compounds: Known for their versatility in pharmacological applications.
Similar Compounds: 1,2,4-Oxadiazole derivatives with different alkyl or aryl substituents, Piperidine analogues with varying functional groups.
Properties
IUPAC Name |
3-(1-methoxycyclopentyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-18-14(6-2-3-7-14)13-16-12(19-17-13)10-11-4-8-15-9-5-11;/h11,15H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFAUJBISSXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C2=NOC(=N2)CC3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



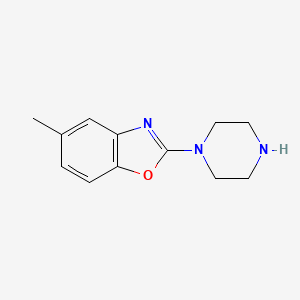
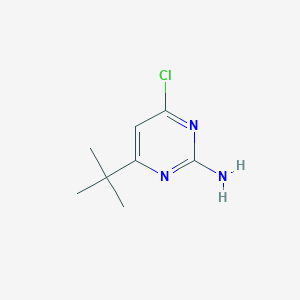
![(2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B3380633.png)
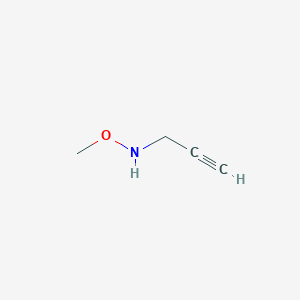
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3380650.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/structure/B3380657.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-](/img/structure/B3380658.png)
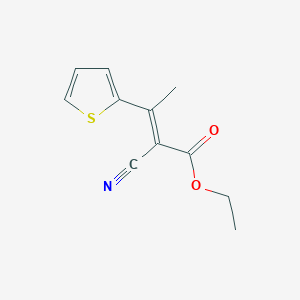
![3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis](/img/structure/B3380664.png)

![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3380675.png)

